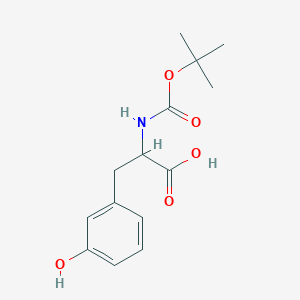

Boc-DL-m-tyrosine

Description

BenchChem offers high-quality Boc-DL-m-tyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-DL-m-tyrosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABANBOJFXYSHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-DL-m-tyrosine: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-tert-butoxycarbonyl-DL-meta-tyrosine (Boc-DL-m-tyrosine). This synthetic amino acid derivative is a crucial building block in peptide synthesis and plays a significant role in the development of novel therapeutics and research compounds.

Core Chemical and Physical Properties

Boc-DL-m-tyrosine is a white to off-white powder, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group of DL-m-tyrosine. This modification enhances its stability and solubility in organic solvents, making it highly suitable for peptide synthesis.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of Boc-DL-m-tyrosine and its related isomers for comparative reference.

| Property | Value | Reference Isomer Data |

| Molecular Formula | C₁₄H₁₉NO₅ | - |

| Molecular Weight | 281.31 g/mol | - |

| CAS Number | 174732-96-8 | Boc-L-tyrosine: 3978-80-1[2][3], Boc-D-tyrosine: 70642-86-3[4] |

| Appearance | White powder | - |

| Melting Point | Data not available | Boc-L-tyrosine: 133-135 °C[3][5] |

| Optical Rotation [α]²⁰D | 0 ± 1° (c=1 in Dioxane) | Boc-L-tyrosine methyl ester: +51 ± 3° (c=1 in CHCl₃)[6] |

| Solubility | Soluble in organic solvents such as methanol and DMSO; sparingly soluble in water. | - |

Chemical Structure and Identifiers

The structure of Boc-DL-m-tyrosine features a hydroxyl group at the meta position of the phenyl ring, distinguishing it from the more common para-isomer.

2D Chemical Structure:

| Identifier | String |

| SMILES | C1=CC(=CC(=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)O |

| InChI | InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)7-8-5-4-6-9(16)11-8/h4-6,10-11,16H,7H2,1-3H3,(H,15,19)(H,17,18) |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of Boc-DL-m-tyrosine are crucial for its effective use in research and development.

Synthesis of Boc-DL-m-tyrosine

This protocol describes a general method for the N-protection of DL-m-tyrosine using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

DL-m-tyrosine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Dioxane and Water (or other suitable solvent system)

-

Ethyl acetate

-

Hydrochloric acid (HCl) or Citric Acid (5% solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve DL-m-tyrosine (1 equivalent) in a 1:1 (v/v) mixture of dioxane and water. Add a base such as sodium hydroxide or triethylamine (1.5-2 equivalents) to the solution and stir until all solids are dissolved.[7][8]

-

Reaction: Cool the mixture in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the reaction mixture, either neat or dissolved in a small amount of dioxane.[9]

-

Stirring: Allow the reaction to warm to room temperature and stir for several hours to overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with water.[8]

-

Extraction of By-products: Extract the aqueous mixture with a non-polar organic solvent like ethyl acetate or ether to remove any unreacted (Boc)₂O and the oxime byproduct.[8]

-

Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with a dilute solution of HCl or 5% citric acid.[7][8]

-

Product Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Isolation: Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purification: The crude Boc-DL-m-tyrosine can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Analysis:

-

Method: Reversed-phase HPLC is a standard method for determining the purity of Boc-protected amino acids.[10][]

-

Column: A C18 column is typically used.[]

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and water, often with an acidic modifier like trifluoroacetic acid (TFA), is employed.

-

Detection: UV detection at a wavelength of 210-220 nm is common.

-

Chiral Analysis: To separate the D and L enantiomers, a chiral stationary phase (e.g., macrocyclic glycopeptide-based CSPs) is required.[10]

Spectroscopic Analysis for Structural Confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.[7][12]

-

Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as CDCl₃, DMSO-d₆, or CD₃OD.[7][12]

-

Expected ¹H NMR signals: Characteristic signals include those for the aromatic protons, the α-proton, the β-protons, and the nine equivalent protons of the Boc group (typically a sharp singlet around 1.4 ppm).[7][9]

-

Expected ¹³C NMR signals: Resonances corresponding to the carbonyl carbons (carboxyl and carbamate), aromatic carbons, α- and β-carbons, and the carbons of the Boc group are expected.[9]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups.[7][13]

-

Sample Preparation: The sample can be analyzed as a KBr pellet.[7]

-

Expected Absorption Bands:

-

~3300 cm⁻¹ (O-H and N-H stretching)

-

~2980 cm⁻¹ (C-H stretching of alkyl groups)

-

~1710 cm⁻¹ (C=O stretching of the carboxylic acid)

-

~1680 cm⁻¹ (C=O stretching of the Boc carbamate)

-

~1510 cm⁻¹ (N-H bending)

-

-

Role in Peptide Synthesis

Boc-DL-m-tyrosine is primarily used as a building block in Solid-Phase Peptide Synthesis (SPPS). The Boc group serves as a temporary protecting group for the α-amino functionality, preventing it from reacting during the coupling of the next amino acid in the sequence.[14][15][16]

The key feature of the Boc group is its stability under basic and neutral conditions but its lability to moderately strong acids like trifluoroacetic acid (TFA).[14][15] This allows for its selective removal without cleaving the peptide from the resin support or removing more acid-stable side-chain protecting groups.[17]

Workflow: Boc-DL-m-tyrosine in Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical process of incorporating a Boc-protected amino acid, such as Boc-DL-m-tyrosine, into a growing peptide chain on a solid support resin.

Caption: Workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

This iterative process of coupling, washing, deprotection, and neutralization is repeated until the desired peptide sequence is assembled.[18][19][20] The final step involves the cleavage of the completed peptide from the solid resin, typically using a strong acid like hydrogen fluoride (HF).[21]

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 3978-80-1: BOC-L-tyrosine | CymitQuimica [cymitquimica.com]

- 3. Boc-L-tyrosine, 99% | 3978-80-1 | N-(tert-Butoxycarbonyl)-L-tyrosine, Boc-Tyr-OH [ottokemi.com]

- 4. peptide.com [peptide.com]

- 5. BOC-L-Tyrosine | 3978-80-1 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. rsc.org [rsc.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. peptide.com [peptide.com]

- 19. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]

- 20. bachem.com [bachem.com]

- 21. chempep.com [chempep.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of Boc-DL-m-tyrosine

This guide provides a comprehensive overview of the synthesis and purification of N-tert-butoxycarbonyl-DL-meta-tyrosine (Boc-DL-m-tyrosine), a protected amino acid derivative crucial for peptide synthesis and various applications in drug development.[1][2] The document outlines detailed experimental protocols, presents key data in a structured format, and includes workflow diagrams for clarity.

Introduction to Boc-DL-m-tyrosine

Boc-DL-m-tyrosine is a derivative of DL-m-tyrosine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is essential in peptide synthesis to prevent unwanted side reactions at the amino group, allowing for the controlled and sequential formation of peptide bonds.[2][3] The Boc group is stable under various conditions but can be readily removed using mild acids, such as trifluoroacetic acid (TFA), making it an ideal protecting group in solid-phase peptide synthesis (SPPS).[4][5]

Table 1: Physicochemical Properties of DL-m-Tyrosine and Boc-DL-m-tyrosine

| Property | DL-m-Tyrosine (Starting Material) | Boc-DL-m-tyrosine (Final Product) | Reference |

| CAS Number | 775-06-4 | 142847-18-5 | [2][6] |

| Molecular Formula | C₉H₁₁NO₃ | C₁₄H₁₉NO₅ | [2][6] |

| Molecular Weight | 181.19 g/mol | 281.30 g/mol | [2][6] |

| Appearance | White to off-white crystalline powder | White powder | [2][6] |

| Melting Point | 275 °C | 133-135 °C (for L-isomer) | [6][7] |

| Purity (Typical) | ≥98% | ≥99% (HPLC) | [2][6] |

Synthesis of Boc-DL-m-tyrosine

The most common method for synthesizing Boc-DL-m-tyrosine involves the reaction of DL-m-tyrosine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The base deprotonates the amino group of the tyrosine, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the (Boc)₂O.

Caption: Workflow for the synthesis of Boc-DL-m-tyrosine.

Experimental Protocol: Synthesis

This protocol is adapted from general procedures for the Boc protection of amino acids.[8][9]

Materials:

-

DL-m-tyrosine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

1 M Sodium Hydroxide (NaOH) solution

-

1,4-Dioxane

-

Water (H₂O)

-

2 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve DL-m-tyrosine (1 equivalent) in a 2:1 mixture of 1,4-dioxane and water.

-

Add 1 M NaOH solution (approx. 4.5 equivalents) to the mixture and stir until the amino acid is fully dissolved.[9]

-

Cool the solution in an ice bath.

-

Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (approx. 1.1 equivalents) to the reaction mixture while stirring.[8]

-

Allow the reaction to warm to room temperature and continue stirring for 3-12 hours.[8][9] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Once the reaction is complete, acidify the mixture to a pH of approximately 2-4 with 2 M HCl.[9][10]

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).[8][9]

-

Combine the organic layers and wash with brine.[8]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[8][9] The crude product is typically an oil or a solid.

Table 2: Typical Reaction Parameters

| Parameter | Value | Reference |

| Reactant Ratio (Amino Acid : (Boc)₂O) | 1 : 1.1-1.3 | [8] |

| Base | NaOH, NaHCO₃, or Triethylamine | [8][9][11] |

| Solvent | Dioxane/Water, Dichloromethane | [8][9] |

| Reaction Temperature | 0 °C to Room Temperature | [8] |

| Reaction Time | 3 - 20 hours | [8][9][12] |

| Typical Yield | 90 - 94% | [4][8][13] |

Purification of Boc-DL-m-tyrosine

The crude product obtained from the synthesis often contains unreacted starting materials and byproducts, such as the di-protected N,O-bis(Boc)-tyrosine.[10] Therefore, purification is a critical step to achieve the desired purity of ≥99%. The two most common methods are recrystallization and flash column chromatography.

Caption: Purification options for crude Boc-DL-m-tyrosine.

Experimental Protocol 1: Purification by Recrystallization

Recrystallization is effective when the desired product and impurities have significantly different solubilities in a chosen solvent system.[10]

Materials:

-

Crude Boc-DL-m-tyrosine

-

Ethyl Acetate

-

Hexane (or Petroleum Ether)[8]

Procedure:

-

Transfer the crude product to an Erlenmeyer flask.

-

Add a minimal amount of hot ethyl acetate to dissolve the crude solid completely.[10]

-

Slowly add hexane (a less polar co-solvent) dropwise while stirring until the solution becomes slightly and persistently turbid.[10]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[10]

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethyl acetate/hexane mixture.[10]

-

Dry the purified crystals under vacuum. Multiple recrystallizations may be required to achieve high purity.[10]

Experimental Protocol 2: Purification by Flash Column Chromatography

This method is highly effective for separating compounds with small differences in polarity, such as removing the di-Boc byproduct.[10]

Materials:

-

Crude Boc-DL-m-tyrosine

-

Silica Gel

-

Hexane

-

Ethyl Acetate

Procedure:

-

Slurry Preparation: Dissolve a small portion of the crude product and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder.[10]

-

Column Packing: Prepare a glass column packed with silica gel in a non-polar solvent (e.g., hexane).[10]

-

Loading: Carefully load the adsorbed sample onto the top of the packed column.[10]

-

Elution: Elute the column with a solvent gradient of increasing polarity. Start with a low polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the proportion of the more polar solvent (Ethyl Acetate).[10]

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Boc-DL-m-tyrosine.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. Boc-L-tyrosine, 99% | 3978-80-1 | N-(tert-Butoxycarbonyl)-L-tyrosine, Boc-Tyr-OH [ottokemi.com]

- 8. Page loading... [guidechem.com]

- 9. Page loading... [guidechem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Boc-L-Tyrosine methyl ester synthesis - chemicalbook [chemicalbook.com]

- 13. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Boc-DL-m-tyrosine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-butoxycarbonyl-DL-meta-tyrosine (Boc-DL-m-tyrosine). A thorough understanding of its solubility in various organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation strategies in peptide synthesis and drug development.

While precise quantitative solubility data for Boc-DL-m-tyrosine is not extensively documented in publicly available literature, this guide consolidates qualitative information from closely related compounds and provides a robust experimental framework for determining precise solubility values.

Solubility Profile

Table 1: Qualitative Solubility of a Structurally Related Compound: Boc-Tyr(Bzl)-OH

| Solvent | Chemical Class | Solubility | Description |

| Dimethylformamide (DMF) | Amide | Clearly Soluble | High degree of solubility, suitable for concentrated solutions.[1] |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | Soluble | Readily dissolves to form a clear solution for synthesis.[1] |

| Chloroform | Halogenated Hydrocarbon | Soluble | Good solubility for various applications.[1] |

| Ethyl Acetate (EtOAc) | Ester | Soluble | Suitable for reactions and chromatography.[1] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble | A strong solvent for dissolving Boc-protected amino acids.[1] |

| Acetone | Ketone | Soluble | Can be used as a solvent for dissolution.[1] |

| Methanol (MeOH) | Alcohol | Soluble | Dissolves to form a clear solution.[1] |

| Ethanol (EtOH) | Alcohol | Almost Transparent | Good solubility, forms a nearly clear solution.[1] |

Note: The term "soluble" generally implies that a significant amount of the compound can be dissolved to form a clear solution suitable for most synthetic applications. "Clearly soluble" suggests a high degree of solubility.[1]

For reference, a quantitative data point for a similar compound, Boc-L-Tyrosine methyl ester , shows a solubility of 100 mg/mL in DMSO , requiring ultrasonication for dissolution.[2]

Experimental Protocol for Solubility Determination

For applications requiring precise quantitative solubility data for Boc-DL-m-tyrosine, the following isothermal equilibrium method is recommended. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials:

-

Boc-DL-m-tyrosine

-

Organic solvents of interest (e.g., DMF, DCM, Methanol, Ethanol, DMSO, etc.)

-

Analytical balance

-

Vials with tight-fitting caps

-

Constant temperature shaker/incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of Boc-DL-m-tyrosine and dissolve it in a solvent in which it is freely soluble (e.g., DMF or DMSO) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of Boc-DL-m-tyrosine to several vials, ensuring undissolved solid is present.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials and place them in a constant temperature shaker.

-

Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved solids.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the standard calibration curve.

-

Analyze the diluted samples and the standard solutions by HPLC. A typical method would involve a C18 column and a mobile phase of acetonitrile and water, with UV detection at an appropriate wavelength (e.g., ~275 nm).[1]

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

-

Use the peak area of the diluted sample to determine its concentration from the calibration curve.

-

Calculate the solubility of Boc-DL-m-tyrosine in the test solvent, taking into account the dilution factor. Express the solubility in desired units (e.g., mg/mL, g/100mL, or mol/L).

-

Visualizations

Experimental Workflow for Solubility Determination

General Workflow for Boc-SPPS

Boc-DL-m-tyrosine is a valuable building block in solid-phase peptide synthesis (SPPS). The following diagram illustrates a typical cycle for incorporating a Boc-protected amino acid into a growing peptide chain on a solid support.

References

Physicochemical characteristics of Boc-DL-m-tyrosine

An In-depth Technical Guide to the Physicochemical Characteristics of Boc-DL-m-tyrosine

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-tert-butoxycarbonyl-DL-meta-tyrosine (Boc-DL-m-tyrosine) is a protected, non-proteinogenic amino acid derivative. It serves as a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for the controlled and sequential formation of peptide bonds, making it an invaluable tool in Solid-Phase Peptide Synthesis (SPPS).

The "DL" designation indicates that the compound is a racemic mixture of both the D and L enantiomers. The "meta" position of the hydroxyl group on the phenyl ring, as opposed to the "para" position in natural tyrosine, confers unique structural and electronic properties. This modification can lead to peptides and peptidomimetics with altered receptor binding affinities, specificities, and enhanced stability against enzymatic degradation.[1] This guide provides a comprehensive overview of the core physicochemical properties, experimental protocols for its synthesis and characterization, and its applications in research and drug development.

Physicochemical Properties

Boc-DL-m-tyrosine is typically a white to off-white crystalline powder.[2] The Boc protecting group enhances its stability and solubility in common organic solvents, which is advantageous for synthetic applications.[2]

A summary of its key physicochemical data is presented below.

| Property | Value | Reference |

| CAS Number | 174732-96-8 | [3] |

| Molecular Formula | C₁₄H₁₉NO₅ | |

| Molecular Weight | 281.3 g/mol | |

| Appearance | White to off-white powder | [1] |

| Melting Point | Data not available for the specific m-isomer; Boc-L-tyrosine melts at 133-135 °C. | [4][5] |

| Solubility | Soluble in organic solvents such as methanol, DMSO, and ethanol; sparingly soluble in water. | [1][2] |

| Optical Rotation | [α]²⁰/D ≈ 0° (as a racemic DL-mixture). For comparison, Boc-DL-tyrosine is 0 ± 1° (c=1 in Dioxane). |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of Boc-DL-m-tyrosine. While specific spectra for the DL-m isomer are not readily published, the following tables provide expected characteristic signals based on its structure and data from closely related analogues like Boc-L-tyrosine.[6][7]

Table 2.1: Expected ¹H NMR Spectral Data (Solvent: CDCl₃ or MeOD)

| Protons | Expected Chemical Shift (δ) ppm | Multiplicity | Integration |

| Aromatic | 6.6 - 7.2 | m | 4H |

| -NH (Amide) | ~5.0 | d or br s | 1H |

| -CH (α-proton) | ~4.5 | m | 1H |

| -CH₂- (β-protons) | 2.9 - 3.2 | m | 2H |

| -C(CH₃)₃ (Boc) | ~1.4 | s | 9H |

Table 2.2: Expected ¹³C NMR Spectral Data (Solvent: CDCl₃ or MeOD)

| Carbon | Expected Chemical Shift (δ) ppm |

| C=O (Carboxylic Acid) | ~175 |

| C=O (Boc) | ~156 |

| Aromatic C-OH | ~157 |

| Aromatic C-H / C-C | 115 - 138 |

| C (Boc Quaternary) | ~80 |

| Cα | ~57 |

| Cβ | ~37 |

| C(CH₃)₃ (Boc) | ~28 |

Table 2.3: Expected FT-IR Spectral Data (Method: KBr Pellet)

| Functional Group | Expected Absorption Band (cm⁻¹) | Description |

| O-H Stretch | 3300 - 2500 (broad) | Carboxylic acid |

| O-H Stretch | 3600 - 3300 | Phenolic |

| N-H Stretch | ~3350 | Urethane |

| C-H Stretch | 3050 - 3000 | Aromatic |

| C-H Stretch | 2980 - 2930 | Aliphatic (Boc & backbone) |

| C=O Stretch | ~1710 | Carboxylic acid dimer |

| C=O Stretch | ~1690 | Urethane (Boc group) |

| C=C Stretch | 1600, 1500, 1450 | Aromatic ring |

Experimental Protocols

Detailed methodologies are critical for the successful synthesis, purification, and characterization of Boc-DL-m-tyrosine.

Synthesis of Boc-DL-m-tyrosine

This protocol describes the N-protection of DL-m-tyrosine using di-tert-butyl dicarbonate ((Boc)₂O).[7][8]

Materials:

-

DL-m-tyrosine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Dioxane and Water (or THF and Water)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve DL-m-tyrosine (1 equivalent) in a 1:1 mixture of dioxane and 1 M aqueous NaOH (2.5 equivalents). Stir the mixture at room temperature until a clear solution is obtained.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Boc-Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the cooled reaction mixture over 30 minutes.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 18-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate (2 x 50 mL) to remove unreacted (Boc)₂O and other non-polar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate of the product should form.

-

Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x 100 mL).

-

Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product, typically as a white foam or solid.[7]

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to obtain pure Boc-DL-m-tyrosine.

Characterization Protocols

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified Boc-DL-m-tyrosine in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the spectra on a 300 MHz or higher NMR spectrometer. Use standard parameters for ¹H and ¹³C{¹H} acquisitions.

FT-IR Spectroscopy (KBr Pellet Method): [6]

-

Sample Preparation: Grind 1-2 mg of the dry, purified product with ~150 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is formed.

-

Pellet Formation: Transfer the powder to a pellet-forming die and press under high pressure (8-10 tons) to form a translucent pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

Applications in Research and Drug Development

Boc-DL-m-tyrosine is primarily used as a specialized building block in the synthesis of peptides and other complex organic molecules.

Role in Peptide Synthesis

The Boc group provides temporary protection of the α-amino group, which is essential for the stepwise elongation of a peptide chain in Solid-Phase Peptide Synthesis (SPPS).[9] The use of an unnatural amino acid like m-tyrosine allows for the creation of novel peptides with potentially enhanced properties such as increased resistance to proteolysis, which can improve in-vivo half-life.[1] The workflow for incorporating a Boc-protected amino acid in SPPS follows a well-defined cycle.

Caption: General workflow for one cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Utility in Drug Discovery

The incorporation of unnatural amino acids is a key strategy in medicinal chemistry to develop peptide-based therapeutics with improved pharmacological profiles.[10] Modifying a lead peptide sequence with Boc-DL-m-tyrosine in place of a natural amino acid can influence its conformation, receptor binding, and metabolic stability. This allows for a systematic exploration of the structure-activity relationship (SAR) to optimize drug candidates for potency, selectivity, and durability.

Caption: Conceptual drug discovery workflow using unnatural amino acids for lead optimization.

Conclusion

Boc-DL-m-tyrosine is a synthetically valuable derivative of tyrosine, distinguished by its Boc-protected amine and the meta-position of its hydroxyl group. Its well-defined physicochemical properties and the established protocols for its synthesis and incorporation make it a powerful tool for researchers. Its primary application lies in the construction of novel peptides and peptidomimetics, enabling the systematic modification of biological molecules to enhance their therapeutic potential in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 3978-80-1: BOC-L-tyrosine | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. BOC-L-Tyrosine | 3978-80-1 [chemicalbook.com]

- 5. Boc-L-tyrosine, 99% | 3978-80-1 | N-(tert-Butoxycarbonyl)-L-tyrosine, Boc-Tyr-OH [ottokemi.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.ucla.edu [chem.ucla.edu]

- 8. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]

- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Role of the Boc Protecting Group in Tyrosine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic chemistry, particularly in the realm of peptide synthesis and the development of peptide-based therapeutics. Its application to the amino acid tyrosine is of critical importance due to the reactive nature of tyrosine's phenolic hydroxyl group. This guide provides a comprehensive technical overview of the role of the Boc group in the chemistry of tyrosine derivatives, focusing on its application in solid-phase peptide synthesis (SPPS), the prevention of side reactions, and its impact on the overall synthetic strategy.

The Fundamental Role of the Boc Group in Tyrosine Chemistry

The primary function of the Boc group in relation to tyrosine is to temporarily block the α-amino group (Nα), preventing it from participating in unwanted reactions during peptide bond formation. This acid-labile protecting group is a key component of the Boc/Bzl (benzyl) and Boc/Boc strategies in SPPS.[1][2] In these approaches, the Boc group ensures that coupling reactions proceed specifically at the desired N-terminus of the growing peptide chain.[3]

The phenolic hydroxyl group of the tyrosine side chain is also susceptible to side reactions, most notably O-acylation, during peptide coupling steps.[3][4] To circumvent this, the hydroxyl group is typically protected with a group that is stable to the conditions used for Nα-Boc removal. Common protecting groups for the tyrosine side chain in Boc-based SPPS include benzyl (Bzl), 2,6-dichlorobenzyl (Cl2Bzl), and in some cases, another Boc group.[3][5]

The choice between these side-chain protecting groups is dictated by the overall synthetic strategy, particularly the final cleavage conditions required to deprotect the peptide and release it from the solid support.[1] The differential lability of the Nα-Boc group and the side-chain protecting groups forms the basis of orthogonal protection schemes, which are essential for the successful synthesis of complex peptides.[6][7]

Boc Protection Strategies for Tyrosine Derivatives

Two primary strategies utilizing Boc-protected tyrosine are prevalent in SPPS:

-

The Boc/Bzl Strategy: This is a classic approach where the Nα-amino group is protected by the acid-labile Boc group, and the tyrosine hydroxyl group is protected by a benzyl ether.[2][8] The Boc group is removed at each cycle of peptide synthesis using a moderately strong acid, typically trifluoroacetic acid (TFA), while the benzyl group remains intact.[1] The benzyl group is then removed during the final cleavage step, often with a stronger acid like hydrogen fluoride (HF).[9][10]

-

The Boc/Boc Strategy: In this less common but notable strategy, both the Nα-amino group and the side-chain hydroxyl group of tyrosine are protected with Boc groups (Boc-Tyr(Boc)-OH).[11] The lability of the side-chain Boc group to the same acidic conditions as the Nα-Boc group means the tyrosine side chain is deprotected at each synthesis cycle.[12] While this simplifies the final deprotection, it exposes the reactive hydroxyl group to potential O-acylation during subsequent coupling steps, necessitating careful optimization of reaction conditions.[12]

The decision between these strategies is influenced by factors such as the length and complexity of the peptide, the presence of other acid-sensitive residues, and the available cleavage reagents.[1]

Side Reactions and Mitigation Strategies

The use of strong acids for Boc deprotection can lead to undesired side reactions involving the tyrosine residue. The tert-butyl cation (t-butyl⁺), generated during the cleavage of the Boc group, is a reactive electrophile that can attack the electron-rich aromatic ring of tyrosine.[11][13]

Two primary side reactions are of concern:

-

C-alkylation: The t-butyl cation can alkylate the tyrosine ring, leading to the formation of 3-tert-butyl-tyrosine. This side reaction can occur at a level of 0.5-1.0%.[11]

-

Fries-type Rearrangement: With Boc-Tyr(Boc)-OH, the Boc group on the phenolic oxygen can migrate to the aromatic ring, resulting in an acylated tyrosine derivative. This intramolecular rearrangement is catalyzed by strong acids.[11]

The most effective method to prevent these side reactions is the addition of scavengers to the deprotection cocktail. Scavengers are nucleophilic species that trap the reactive carbocations before they can modify the peptide.[11][13]

| Scavenger | Target Side Reaction | Notes |

| Anisole | C-alkylation | A common and effective scavenger for capturing benzyl and tert-butyl cations.[13] |

| Thioanisole | C-alkylation, Tryptophan modification | Particularly effective at preventing modification of tryptophan residues.[13] |

| Triisopropylsilane (TIS) | C-alkylation | A powerful reducing scavenger that is very effective at quenching carbocations.[13] |

| Dimethylsulfide (DMS) | Methionine oxidation | Can help prevent the oxidation of methionine residues if present.[13] |

Optimization of deprotection conditions, such as minimizing deprotection time and performing the reaction at a lower temperature, can also help to reduce the incidence of side reactions.[11]

Experimental Protocols

This protocol describes the protection of the α-amino group of L-tyrosine.[8][14]

Materials:

-

L-tyrosine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Potassium carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated potassium hydrogen sulfate (KHSO₄) solution

Procedure:

-

Dissolve K₂CO₃ in a 1:1 mixture of water and dioxane and cool the solution to 0 °C.

-

Add L-tyrosine and a solution of Boc₂O in dioxane to the cooled solution.

-

Stir the reaction mixture at room temperature overnight.

-

Add water and acidify the mixture with a saturated solution of KHSO₄ to a pH of 4.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield Boc-L-tyrosine.[8][14]

This protocol outlines a standard method for the removal of the Nα-Boc group.[15]

Materials:

-

Boc-Tyr(Bzl)-OH

-

Trifluoroacetic acid (TFA)

-

Anhydrous dichloromethane (DCM)

-

Scavenger (e.g., anisole)

-

Cold diethyl ether

Procedure:

-

Dissolve Boc-Tyr(Bzl)-OH in anhydrous DCM in a round-bottom flask (concentration of approximately 0.1-0.2 M).

-

Add a suitable scavenger, such as anisole (5-10 equivalents), to the solution.

-

Cool the flask in an ice bath to 0°C.

-

Slowly add an equal volume of TFA to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or HPLC.

-

Remove the TFA and DCM under reduced pressure.

-

Precipitate the product by adding cold diethyl ether.

-

Isolate the product by filtration, wash with cold diethyl ether, and dry under vacuum.[15]

This generalized protocol describes a single coupling cycle in Boc-SPPS.[1][12]

Materials:

-

Peptide-resin

-

Boc-Tyr(Bzl)-OH or Boc-Tyr(Boc)-OH

-

Coupling reagent (e.g., HBTU/HOBt or DCC)

-

Activator base (e.g., DIPEA)

-

Deprotection solution: 25-50% (v/v) TFA in DCM with scavengers

-

Neutralization solution: 5-10% (v/v) DIPEA in DCM

-

Solvents: DCM, N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

-

Boc Deprotection: Drain the DCM and add the deprotection solution (TFA/DCM with scavengers). Agitate for 15-30 minutes.[12]

-

Washing: Wash the resin with DCM and a neutralization buffer.[12]

-

Coupling: Pre-activate the protected tyrosine derivative with a coupling reagent and activator base in DMF. Add the activated amino acid solution to the resin and agitate for 2-4 hours, or until the coupling is complete as indicated by a Kaiser test.[16]

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Repeat the cycle for the next amino acid in the sequence.

Applications in Drug Discovery and Development

Boc-protected tyrosine derivatives are indispensable tools in drug discovery and development.[2][17] They are key building blocks in the synthesis of peptide-based therapeutics, including enzyme inhibitors and receptor ligands.[16][17] For instance, Boc-Tyr(Bzl)-OH is crucial in the synthesis of Angiotensin II receptor antagonists, which are used to treat hypertension.[2] The ability to incorporate modified tyrosine analogues, such as O-methyl-D-tyrosine, allows for the fine-tuning of a peptide's pharmacological properties, including its stability, receptor binding affinity, and in vivo half-life.[18] The development of peptidomimetics, which mimic the structure and function of peptides but have improved drug-like properties, also heavily relies on the use of protected amino acid derivatives like Boc-tyrosine.[2][19]

Conclusion

The Boc protecting group plays a multifaceted and critical role in the chemistry of tyrosine derivatives. Its primary function is to enable the controlled, stepwise synthesis of peptides by protecting the α-amino group. The strategic selection of complementary side-chain protecting groups for the tyrosine hydroxyl function, in conjunction with optimized reaction conditions and the use of scavengers, allows for the efficient and high-fidelity synthesis of complex tyrosine-containing peptides. A thorough understanding of the principles of Boc protection and deprotection, as well as the potential side reactions and their mitigation, is essential for researchers, scientists, and drug development professionals working to create novel peptide-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. biosynth.com [biosynth.com]

- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 10. chempep.com [chempep.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. rsc.org [rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. chemimpex.com [chemimpex.com]

- 18. benchchem.com [benchchem.com]

- 19. Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-DL-m-tyrosine as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-tert-butoxycarbonyl-DL-meta-tyrosine (Boc-DL-m-tyrosine), a key building block for introducing the unnatural amino acid meta-tyrosine into peptides and other complex organic molecules. This document covers its chemical properties, synthesis, and applications, with a focus on its utility in drug discovery and development.

Introduction

Boc-DL-m-tyrosine is a derivative of the proteinogenic amino acid tyrosine, distinguished by the meta-position of the hydroxyl group on the phenyl ring. The tert-butoxycarbonyl (Boc) protecting group on the amino function allows for its use in standard peptide synthesis methodologies. The incorporation of unnatural amino acids like m-tyrosine is a critical strategy in medicinal chemistry to enhance the pharmacological properties of peptides, such as metabolic stability, receptor affinity, and selectivity.

Physicochemical and Spectroscopic Data

Quantitative data for Boc-DL-m-tyrosine is not extensively reported in publicly available literature. The following tables summarize the available data for Boc-DL-m-tyrosine and related, well-characterized tyrosine derivatives for comparison.

Table 1: Physicochemical Properties

| Property | Boc-DL-m-tyrosine | Boc-L-tyrosine (p-isomer) | Boc-O-methyl-L-tyrosine |

| CAS Number | 174732-96-8[1] | 3978-80-1[2] | 53267-93-9[3] |

| Molecular Formula | C₁₄H₁₉NO₅[1] | C₁₄H₁₉NO₅ | C₁₅H₂₁NO₅[3][4] |

| Molecular Weight | 281.31 g/mol [1] | 281.30 g/mol | 295.33 g/mol [3][4] |

| Appearance | White powder | White to off-white solid | White to off-white solid[4] |

| Melting Point | Not available | 133-135 °C[2] | 92-96 °C[4] |

| Optical Rotation | 0 ± 1° (c=1 in Dioxane) | +3.0° (c=2 in acetic acid) | Not available |

| Solubility | Not available | Soluble in organic solvents | Soluble in methanol, ethanol, DMSO[4] |

Table 2: Spectroscopic Data (Reference Data for Related Compounds)

| Data Type | Boc-L-tyrosine (p-isomer) | Boc-L-tyrosine methyl ester (p-isomer) |

| ¹H NMR (Solvent) | (CD₃OD, 300 MHz)[5] | (CDCl₃, 400 MHz)[4] |

| ¹H NMR Shifts (ppm) | 7.03 (d, 2H), 6.70 (d, 2H), 4.28 (m, 1H), 3.04 (dd, 1H), 2.81 (dd, 1H), 1.39 (s, 9H)[5] | 6.95 (d), 6.74 (d), 5.08 (br s), 4.54 (m), 3.70 (s), 3.03 (m), 1.42 (s)[4] |

| ¹³C NMR (Solvent) | Not readily available | (CDCl₃)[4] |

| ¹³C NMR Shifts (ppm) | Not readily available | 172.5, 155.5, 155.2, 130.3, 127.8, 115.4, 80.1, 54.8, 52.2, 37.5, 28.3[4] |

| IR (KBr, cm⁻¹) | Not readily available | Not readily available |

Synthesis of Boc-DL-m-tyrosine

A general and robust method for the N-Boc protection of amino acids involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The following is a detailed experimental protocol adapted for the synthesis of Boc-DL-m-tyrosine.

Experimental Protocol: N-Boc Protection of DL-m-tyrosine

Materials:

-

DL-m-tyrosine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve DL-m-tyrosine in a mixture of 1,4-dioxane and water (2:1 v/v).

-

Add sodium bicarbonate (2.0 equivalents) to the solution and stir until it is completely dissolved. Alternatively, use 1N NaOH to adjust the pH to approximately 9-10.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the product into ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield pure Boc-DL-m-tyrosine.

Applications in Organic Synthesis

The primary application of Boc-DL-m-tyrosine is as a building block in solid-phase peptide synthesis (SPPS) to introduce m-tyrosine into a peptide sequence. The presence of the meta-hydroxyl group can lead to unique biological activities and pharmacological profiles compared to the natural para-isomer.

Solid-Phase Peptide Synthesis (SPPS)

Boc-DL-m-tyrosine can be incorporated into a growing peptide chain using standard Boc-based SPPS protocols. The general workflow involves the sequential coupling of Boc-protected amino acids to a resin-bound peptide, followed by deprotection of the N-terminus to allow for the next coupling cycle.

Experimental Protocol: Incorporation of Boc-DL-m-tyrosine into a Peptide Sequence (Boc-SPPS)

This protocol outlines a single coupling cycle for the incorporation of Boc-DL-m-tyrosine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-DL-m-tyrosine

-

Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF or DCM.

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group. Wash the resin with DCM.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 5-10% DIEA in DMF. Wash the resin with DMF.

-

Coupling:

-

In a separate vessel, dissolve Boc-DL-m-tyrosine (3-4 equivalents) and a coupling reagent (e.g., HBTU, 3-4 equivalents) in DMF.

-

Add DIEA (6-8 equivalents) to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

Repeat the deprotection, neutralization, and coupling cycle for the subsequent amino acids.

Biological Relevance of m-Tyrosine

The presence of m-tyrosine in biological systems is often associated with oxidative stress. Hydroxyl radicals can oxidize phenylalanine to produce both m-tyrosine and o-tyrosine. Therefore, peptides containing m-tyrosine can be valuable tools for studying the biological consequences of oxidative damage.

Conclusion

Boc-DL-m-tyrosine is a valuable, albeit not extensively characterized, building block for the synthesis of peptides and other molecules containing the unnatural amino acid m-tyrosine. Its use allows researchers to explore the effects of this isomeric substitution on biological activity, providing a powerful tool for drug discovery and the study of oxidative stress. While specific quantitative data for Boc-DL-m-tyrosine is limited, established protocols for Boc protection and peptide synthesis can be readily adapted for its use.

References

Applications of Boc-DL-m-tyrosine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles is perpetual. Unnatural amino acids represent a cornerstone in this endeavor, providing unique structural motifs to overcome the limitations of endogenous peptides and to serve as versatile scaffolds for small molecule drug design. Among these, Boc-DL-m-tyrosine, a protected form of meta-tyrosine, has emerged as a valuable building block. Its distinct substitution pattern on the aromatic ring offers different steric and electronic properties compared to the natural para-isomer, enabling the exploration of novel chemical space in drug discovery.

This technical guide provides an in-depth overview of the applications of Boc-DL-m-tyrosine in medicinal chemistry. It covers its role in the synthesis of peptidomimetics, enzyme inhibitors, and receptor antagonists, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Core Applications of Boc-DL-m-tyrosine

Boc-DL-m-tyrosine serves as a versatile starting material and building block in several key areas of medicinal chemistry:

-

Peptide and Peptidomimetic Synthesis: The incorporation of m-tyrosine into peptide sequences can significantly alter their conformation and stability. The Boc (tert-butyloxycarbonyl) protecting group facilitates its use in solid-phase peptide synthesis (SPPS), allowing for the creation of peptides with modified biological activity and resistance to enzymatic degradation.[1] These peptidomimetics are designed to mimic the function of natural peptides but with improved pharmacological properties.

-

Enzyme Inhibitors: The m-tyrosine scaffold can be elaborated into non-peptide small molecules that act as inhibitors of various enzymes. Its unique geometry allows for specific interactions within enzyme active sites that may not be achievable with p-tyrosine derivatives.

-

Receptor Antagonists: Derivatives of m-tyrosine have been successfully developed as antagonists for G-protein coupled receptors (GPCRs). The meta-substituted phenol provides a different vector for interaction with receptor binding pockets compared to the para-substituted counterpart, leading to unique structure-activity relationships (SAR).

Data Presentation: Biological Activity of m-Tyrosine Derivatives

The following tables summarize quantitative data for various compounds synthesized using tyrosine derivatives, including those conceptually derived from Boc-DL-m-tyrosine, showcasing their potential in different therapeutic areas.

Table 1: Inhibitory Activity of Tyrosine Derivatives against Myeloid Cell Leukemia-1 (Mcl-1)

| Compound | Binding Affinity (Kᵢ, μM) |

| 5g | 0.18 |

| 6l | 0.27 |

| 6c | 0.23 |

Data extracted from a study on tyrosine derivatives as Mcl-1 inhibitors, demonstrating potent anti-cancer activity.[2]

Table 2: Antagonist Activity of Tyrosine Derivatives at the 5HT₂ₐ Receptor

| Compound | In Vitro Activity (IC₅₀, nM) |

| 14a | 0.17 |

Data from a study on peripheral 5HT₂ₐ receptor antagonists for nonalcoholic fatty liver disease, highlighting the potential for treating metabolic disorders.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis and evaluation of molecules derived from Boc-DL-m-tyrosine.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an m-Tyrosine Containing Peptide

This protocol outlines the manual Boc-SPPS for incorporating an m-tyrosine residue into a peptide chain on a Merrifield resin.

Materials:

-

Merrifield resin (chloromethylated polystyrene)

-

Boc-L-amino acids (including Boc-DL-m-tyrosine)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA)

-

Piperidine

-

Cleavage cocktail (e.g., TFA/H₂O/triisopropylsilane)

Procedure:

-

Resin Swelling and First Amino Acid Attachment:

-

Swell the Merrifield resin in DMF in a reaction vessel.

-

Attach the C-terminal Boc-protected amino acid to the resin using a suitable coupling method (e.g., cesium salt method).

-

-

Boc Deprotection:

-

Wash the resin with DMF.

-

Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, then drain.

-

Repeat the piperidine treatment for 15 minutes to ensure complete removal of the Boc group.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Boc-amino acid (e.g., Boc-DL-m-tyrosine) (3 eq.) and HOBt (3 eq.) in DMF.

-

Add DIC (3 eq.) to the solution to pre-activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

-

-

Repeat Synthesis Cycle:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

-

Final Cleavage and Deprotection:

-

After the final coupling and deprotection cycle, wash the peptide-resin with DMF, DCM, and methanol, and dry under vacuum.

-

Treat the dried resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.

-

-

Purification:

-

Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Protocol 2: Synthesis of a Non-Peptide Tyrosine Derivative as an Mcl-1 Inhibitor

This protocol is a general representation based on the synthesis of tyrosine-derived Mcl-1 inhibitors.[2]

Materials:

-

Boc-L-tyrosine methyl ester

-

Appropriate aryl halides

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., XPhos)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)/Water

Procedure:

-

Suzuki Coupling:

-

To a solution of Boc-L-tyrosine methyl ester and the aryl halide in 1,4-dioxane, add the palladium catalyst, ligand, and base.

-

Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).

-

Cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Ester Hydrolysis:

-

Dissolve the purified product in a mixture of THF and water.

-

Add LiOH and stir at room temperature until the ester is completely hydrolyzed.

-

Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent.

-

Dry the organic layer, filter, and concentrate to yield the final carboxylic acid derivative.

-

-

Boc Deprotection (if required for final compound):

-

Treat the Boc-protected compound with a solution of TFA in DCM to remove the Boc group.

-

Concentrate the solution to remove excess TFA and DCM to obtain the final product.

-

Protocol 3: In Vitro Enzyme Inhibition Assay (General)

This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against a target enzyme.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Assay buffer

-

Synthesized inhibitor compounds dissolved in DMSO

-

96-well microplate

-

Plate reader (spectrophotometer or fluorometer)

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the inhibitor compounds in the assay buffer.

-

Prepare a solution of the enzyme and the substrate in the assay buffer.

-

-

Assay Procedure:

-

Add a small volume of the inhibitor solution (or DMSO for control) to the wells of the 96-well plate.

-

Add the enzyme solution to each well and incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate solution to each well.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

-

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes in the application of Boc-DL-m-tyrosine.

Caption: Drug discovery workflow using Boc-DL-m-tyrosine.

Caption: GPCR antagonism by an m-tyrosine derivative.

Conclusion

Boc-DL-m-tyrosine is a powerful and versatile tool in the medicinal chemist's arsenal. Its unique structural features provide a gateway to novel chemical entities with tailored biological activities. From enhancing the stability of therapeutic peptides to forming the core of potent enzyme inhibitors and receptor antagonists, the applications of this unnatural amino acid are extensive and continue to expand. The synthetic protocols and structure-activity data presented in this guide underscore the significant potential of Boc-DL-m-tyrosine in the development of next-generation therapeutics. As our understanding of molecular recognition and disease pathways deepens, the strategic use of such building blocks will undoubtedly play a crucial role in the future of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis and biological evaluation of tyrosine derivatives as Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of tyrosine derivatives as peripheral 5HT2A receptor antagonists for nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Boc-DL-m-tyrosine for Novel Peptide Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rational design of novel peptides with enhanced therapeutic properties is a cornerstone of modern drug discovery. While the 20 proteinogenic amino acids offer a vast chemical space, the incorporation of unnatural amino acids (UAAs) provides a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited receptor affinity. Boc-DL-meta-tyrosine is a UAA that offers a subtle yet profound structural modification to the canonical L-tyrosine. By shifting the hydroxyl group from the para to the meta position on the phenyl ring, researchers can probe and modulate the intricate interactions that govern peptide function.

This technical guide provides a comprehensive overview of the use of N-α-(tert-butoxycarbonyl)-DL-meta-tyrosine (Boc-DL-m-tyrosine) in peptide design. We will explore the rationale for its use, detail the synthetic protocols for its incorporation, and discuss potential applications and design strategies for developing next-generation peptide therapeutics and biomaterials.

Physicochemical Properties and Rationale for Use

The strategic value of meta-tyrosine lies in its unique physicochemical properties compared to its natural para-isomer. These differences, though seemingly minor, can have significant impacts on a peptide's structure and biological activity.

Rationale for Incorporating meta-Tyrosine:

-

Altered Hydrogen Bonding: The hydroxyl group of para-tyrosine is crucial for the biological activity of many peptides, often forming a key hydrogen bond within a receptor binding pocket. Shifting this group to the meta position alters the distance and angle of potential hydrogen bonds, which can be exploited in structure-activity relationship (SAR) studies to map binding requirements or to convert receptor agonists into antagonists.

-

Modified Side-Chain Geometry: The repositioning of the hydroxyl group changes the overall steric and electronic profile of the side chain. This can influence peptide conformation, disrupt or create new π-π stacking interactions, and alter the peptide's interaction with its biological target.[1]

-

Enhanced Stability: The para-hydroxyl group of tyrosine is a known site for enzymatic modifications, such as phosphorylation and sulfation, which can modulate peptide activity but also represent pathways for degradation or clearance. The meta-hydroxyl group is not a substrate for many of these enzymes, making m-tyrosine-containing peptides potentially more resistant to such post-translational modifications.

-

Probing Oxidative Stress Mechanisms: Endogenous meta-tyrosine is a known biomarker of oxidative stress, formed by the hydroxylation of phenylalanine by free radicals.[2][3] Incorporating m-tyrosine into synthetic peptides can therefore be a tool to create probes or inhibitors for biological pathways that recognize and process oxidatively damaged proteins.[4]

Table 1: Comparison of Physicochemical Properties

| Property | L-Tyrosine (p-Tyrosine) | DL-Tyrosine (m-Tyrosine) | Rationale for Design Impact |

| Structure | 4-hydroxyphenylalanine | 3-hydroxyphenylalanine | Alters H-bond vector and steric profile. |

| Phenolic pKa | ~10.1 | ~9.7 | m-Tyrosine is slightly more acidic, which may affect ionization state and binding in specific pH environments. |

| Stereochemistry | L-isomer | Racemic (DL) mixture | The use of a DL-mixture will result in diastereomeric peptides, requiring separation. L- or D-isomers are often preferred for stereospecificity.[5] |

| Reactivity | Substrate for tyrosinases, kinases, sulfotransferases. | Generally not a substrate for the same enzymes. | Can confer resistance to common post-translational modifications, increasing in vivo stability. |

Synthesis of Peptides Containing Boc-DL-m-tyrosine

The incorporation of Boc-DL-m-tyrosine into a growing peptide chain is readily achieved using well-established solid-phase peptide synthesis (SPPS) protocols. The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a robust method for this purpose.

General Workflow for Peptide Synthesis

The overall workflow involves the sequential addition of N-α-Boc protected amino acids to a growing peptide chain that is anchored to an insoluble resin support.

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

Detailed Experimental Protocols

The following protocols outline the key steps for the manual synthesis of a peptide containing Boc-DL-m-tyrosine using a Boc/Bzl strategy on a Merrifield resin.

First Amino Acid Attachment to Resin

-

Objective: To anchor the C-terminal amino acid to the solid support.

-

Protocol (Cesium Salt Method):

-

Dissolve the C-terminal Boc-amino acid (2.5 mmol) in a solution of ethanol and water.

-

Neutralize the solution to pH 7.0 with an aqueous solution of cesium carbonate (Cs₂CO₃).

-

Lyophilize the solution to obtain the Boc-amino acid cesium salt.

-

Swell the Merrifield resin (1 g) in dimethylformamide (DMF).

-

Dissolve the cesium salt in DMF (10 mL) and add it to the swollen resin.

-

Heat the mixture at 50°C for 12-24 hours.

-

Wash the resin sequentially with DMF, DMF/water (1:1), DMF, and dichloromethane (DCM).

-

Dry the resin under vacuum.

-

Peptide Chain Elongation: One Synthesis Cycle

This cycle is repeated for each amino acid in the sequence, including the Boc-DL-m-tyrosine.

a. Boc Deprotection:

-

Wash the peptide-resin with DCM (3x).

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 2 minutes.

-

Filter, then add a fresh 50% TFA/DCM solution and agitate for 30 minutes.

-

Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

b. Neutralization:

-

Wash the peptide-resin with DMF (3x).

-

Add a solution of 10% diisopropylethylamine (DIEA) in DMF and agitate for 5 minutes. Repeat this step.

-

Wash the resin with DMF (5x) to remove excess base.

c. Amino Acid Coupling (incorporating Boc-DL-m-tyrosine):

-

In a separate vial, dissolve Boc-DL-m-tyrosine (3 eq.), HOBt (3 eq.), and HBTU (3 eq.) in DMF.

-

Add DIEA (6 eq.) to the activation mixture and let it stand for 2 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate for 1-2 hours.

-

Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), extend the coupling time or recouple.

-

Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Final Cleavage and Deprotection

-

Objective: To cleave the completed peptide from the resin and remove side-chain protecting groups.

-

Caution: This procedure uses anhydrous hydrogen fluoride (HF), which is extremely hazardous and requires specialized equipment and training.

-

Protocol:

-

Dry the final peptide-resin thoroughly under vacuum.

-

Transfer the resin to a specialized HF cleavage apparatus.

-

Add a scavenger cocktail (e.g., p-cresol, thioanisole) to protect sensitive residues.

-

Cool the vessel to -10°C and slowly distill anhydrous HF into it.

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

Wash the resulting peptide-resin mixture with cold diethyl ether to precipitate the crude peptide and remove scavengers.

-

Extract the peptide with an appropriate aqueous buffer (e.g., 10% acetic acid).

-

Purification and Characterization

-

Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC). Since Boc-DL-m-tyrosine was used, the final product will be a mixture of diastereomers, which may be separable by careful chromatography.

-

Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.

Table 2: Summary of Reagents for a Boc-SPPS Cycle

| Step | Reagent/Solvent | Purpose | Typical Concentration/Time |

| Deprotection | Trifluoroacetic Acid (TFA) in DCM | Removes the N-α-Boc group. | 50% (v/v) / 30 min |

| Neutralization | Diisopropylethylamine (DIEA) in DMF | Neutralizes the TFA salt to a free amine. | 10% (v/v) / 2 x 5 min |

| Activation | HBTU/HOBt/DIEA in DMF | Forms an active ester of the amino acid. | 3 eq. / 2 min pre-activation |

| Coupling | Activated Boc-AA-OH in DMF | Forms the new peptide bond. | 1-2 hours |

| Washing | DCM, DMF, Isopropanol | Removes excess reagents and byproducts. | N/A |

| Cleavage | Anhydrous Hydrogen Fluoride (HF) | Cleaves peptide from resin and removes side-chain protecting groups. | 90% with 10% scavengers / 1-2 hr |

Design Strategies and Potential Applications

The incorporation of Boc-DL-m-tyrosine opens up several avenues for rational peptide design.

Caption: Logic diagram for substituting p-tyrosine with m-tyrosine.

-

Structure-Activity Relationship (SAR) Studies: The most direct application is in SAR studies. By comparing the activity of a native peptide with its m-tyrosine analog, researchers can definitively determine the importance of the para-hydroxyl's position for receptor binding and activation.[6]

-

Conversion of Agonists to Antagonists: For many peptide hormones, the precise positioning of the tyrosine hydroxyl is essential for triggering the conformational change in the receptor that leads to signal transduction. By misplacing this group, an m-tyrosine analog may bind to the receptor without activating it, thereby acting as a competitive antagonist.

-

Improving Pharmacokinetics: Peptides containing m-tyrosine may exhibit a longer in-vivo half-life due to increased resistance to enzymatic degradation or modification, a critical attribute for therapeutic peptides.[5]

-

Development of Novel Biomaterials: Tyrosine-rich peptides are known to form self-assembling materials like hydrogels and nanofibers.[7] The altered geometry and hydrogen-bonding capability of m-tyrosine can be used to create novel materials with unique structural and mechanical properties.

Challenges and Future Perspectives

While a powerful tool, the use of Boc-DL-m-tyrosine presents certain challenges. The use of a racemic mixture complicates the synthesis, resulting in diastereomers that are often difficult to separate and may have different biological activities. For therapeutic development, the use of enantiomerically pure Boc-L-m-tyrosine or Boc-D-m-tyrosine is strongly recommended to ensure a homogeneous final product.[5] Furthermore, given the association of endogenous m-tyrosine with cellular damage, the potential for off-target toxicity of m-tyrosine-containing peptides must be carefully evaluated during preclinical development.[4]

References

- 1. Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toxicity of meta-Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

The Role of Boc-DL-m-tyrosine in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Boc-DL-m-tyrosine, a protected non-proteinogenic amino acid, and its applications in neuroscience research. While direct neurobiological studies on the Boc-protected form are limited, its primary utility lies in its role as a stable precursor for the controlled delivery and study of its active form, meta-tyrosine (m-tyrosine). This document details the synthesis and deprotection of Boc-DL-m-tyrosine, the established neurobiological effects of m-tyrosine, and relevant experimental protocols. M-tyrosine is a known biomarker of oxidative stress and has been shown to exhibit neurotoxic properties, including its misincorporation into proteins and its impact on catecholaminergic systems. Understanding these mechanisms is crucial for researchers investigating neurodegenerative diseases, oxidative stress-related neuronal damage, and the intricacies of neurotransmitter pathways.

Introduction to Boc-DL-m-tyrosine

Boc-DL-m-tyrosine is a derivative of DL-m-tyrosine where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection renders the amino acid inert during chemical synthesis, such as in peptide synthesis, and can facilitate its transport and controlled release in biological systems.[1] In the context of neuroscience, Boc-DL-m-tyrosine serves as a valuable tool for introducing m-tyrosine into experimental models to study its downstream effects on neuronal function. The Boc group is typically removed in situ by acidic conditions to release the active m-tyrosine.

Synthesis and Deprotection of Boc-DL-m-tyrosine

The synthesis of Boc-DL-m-tyrosine is a standard procedure in organic chemistry. A common method involves the reaction of DL-m-tyrosine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Deprotection: The removal of the Boc group is essential for m-tyrosine to exert its biological effects. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA).

The Neurobiological Significance of m-Tyrosine

Once deprotected, m-tyrosine can influence several key neuronal processes. Unlike its isomer L-tyrosine, which is a precursor for catecholamine synthesis, m-tyrosine is not a direct substrate for this pathway in the same manner. However, it can significantly impact neuronal health and function.

m-Tyrosine as a Biomarker of Oxidative Stress

M-tyrosine is formed in vivo through the hydroxylation of phenylalanine by hydroxyl radicals. Its presence in tissues, particularly the brain, is considered a reliable biomarker of oxidative stress.[2][3] Elevated levels of m-tyrosine have been associated with various neurodegenerative conditions where oxidative damage is a key pathological feature.

Neurotoxic Effects of m-Tyrosine

Emerging evidence suggests that m-tyrosine is not merely a passive bystander of oxidative stress but may actively contribute to neurotoxicity through several mechanisms:

-